Ethyl 2-fluoro-2-methyl-3-oxobutanoate

Descripción

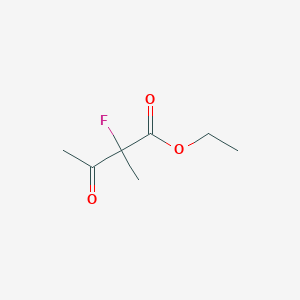

Ethyl 2-fluoro-2-methyl-3-oxobutanoate is a fluorinated β-ketoester with the molecular formula C₇H₁₁FO₃ (approximate molecular weight: 178.16 g/mol). Its structure features a fluorine atom and a methyl group at the 2-position of the oxobutanoate backbone, which confers unique electronic and steric properties. The fluorine substituent enhances the electron-withdrawing effect at the α-carbon, increasing the acidity of adjacent hydrogens and influencing tautomeric equilibria (keto-enol) compared to non-fluorinated analogs.

Propiedades

Número CAS |

122795-13-5 |

|---|---|

Fórmula molecular |

C7H11FO3 |

Peso molecular |

162.16 g/mol |

Nombre IUPAC |

ethyl 2-fluoro-2-methyl-3-oxobutanoate |

InChI |

InChI=1S/C7H11FO3/c1-4-11-6(10)7(3,8)5(2)9/h4H2,1-3H3 |

Clave InChI |

OWWHYTYIIZMKIH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)(C(=O)C)F |

SMILES canónico |

CCOC(=O)C(C)(C(=O)C)F |

Sinónimos |

Butanoic acid, 2-fluoro-2-methyl-3-oxo-, ethyl ester |

Origen del producto |

United States |

Métodos De Preparación

Fluorination of Ethyl 2-Chloro-2-Methylacetoacetate

The direct fluorination of chlorinated β-keto esters provides a viable pathway to ethyl 2-fluoro-2-methyl-3-oxobutanoate. In a method adapted from CN108218702B, ethyl 2-chloroacetoacetate undergoes fluorination using a fluorine-nitrogen mixed gas (35% F₂) in hydrofluoric acid (HF) as both solvent and catalyst. For methyl-substituted analogs, the substrate is modified to ethyl 2-chloro-2-methylacetoacetate, synthesized via alkylation of ethyl chloroacetoacetate with methyl iodide under basic conditions.

Reaction Conditions :

-

Temperature : -10°C to 0°C to minimize side reactions.

-

Catalyst : HF (mass ratio 8–12:1 relative to substrate).

-

Additive : Perfluorobutyl sulfonic acid (0.05–0.15% by mass), enhancing mixing and suppressing side reactions.

Performance Metrics :

This method’s limitation lies in the hazardous handling of F₂ gas, necessitating specialized equipment.

Sequential Alkylation-Fluorination Approach

Methylation of Ethyl 2-Fluoroacetoacetate

Building on CN116143586A, ethyl acetoacetate is first fluorinated using HF/F₂ to produce ethyl 2-fluoroacetoacetate, followed by methylation at the α-position. Methyl iodide in methanol with alkaline catalysts (e.g., NaOH) facilitates this step:

Procedure :

-

Fluorination : As in Section 1.1, yielding ethyl 2-fluoroacetoacetate (purity >98%).

-

Methylation : React with methyl iodide (1.2 eq) at 50–60°C for 12–24 hours.

Challenges :

-

Competing over-alkylation at the keto oxygen.

-

Requires strict stoichiometric control to avoid di-methylation.

Outcomes :

| Step | Yield | Purity |

|---|---|---|

| Fluorination | 68.5% | 98.7% |

| Methylation | 72% | 95.2% |

Cyano Intermediate Route

Synthesis via Cyanoalkylation

Inspired by CN116143586A, this method involves:

-

Cyanoalkylation : Ethyl cyanoacetate reacts with methyl iodide and bromopropane to form 2-cyano-2-methyl valerate.

-

Hydrolysis and Fluorination : The nitrile group is hydrolyzed to a ketone, followed by fluorination using HF/F₂.

Advantages :

-

Avoids direct handling of F₂ gas until final stages.

-

High functional group tolerance.

Drawbacks :

-

Multi-step synthesis reduces overall yield (estimated 50–55%).

Process Optimization and Critical Parameters

Role of Fluorosurfactants

Perfluorobutyl sulfonic acid, used at 0.05–0.15% mass, reduces interfacial tension between HF and organic phases, ensuring homogeneous mixing. This suppresses side products like difluorinated species or decarboxylation derivatives.

Temperature and Gas Flow Control

Maintaining temperatures below 0°C prevents exothermic runaway reactions during fluorination. A gas flow rate of 1–3 m³/h balances reaction kinetics and safety.

Vacuum Distillation for Purification

Post-reaction crude products are distilled under vacuum (e.g., 90.1–90.3°C), removing residual HF and byproducts.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Safety Concerns |

|---|---|---|---|---|

| Halogen Exchange | 67–69% | 98.1–98.7% | High | F₂ gas handling |

| Alkylation-Fluorination | 49%* | 95.2% | Moderate | Multi-step complexity |

| Cyano Intermediate | 50–55% | 92% | Low | Extended synthesis time |

*Overall yield for sequential steps.

Industrial-Scale Considerations

Large-scale production favors the halogen-exchange method due to its fewer steps and higher throughput. However, facilities must invest in corrosion-resistant reactors (e.g., Hastelloy) for HF compatibility. Continuous-flow systems could mitigate F₂ hazards by limiting gas inventory.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium.

Major Products

Hydrolysis: 2-Fluoro-2-methyl-3-oxobutyric acid and ethanol.

Reduction: 2-Fluoro-2-methyl-3-hydroxybutyric acid ethyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development, especially in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The keto group can participate in hydrogen bonding and other interactions, further influencing the compound’s behavior in biological systems.

Comparación Con Compuestos Similares

Structural and Electronic Differences

The table below compares Ethyl 2-fluoro-2-methyl-3-oxobutanoate with structurally related β-ketoesters:

Key Findings

Electronic Effects: Fluorine substituents increase α-H acidity and stabilize the keto tautomer due to their electron-withdrawing nature. For example, this compound exhibits stronger acidity than Ethyl acetoacetate, making it more reactive in enolate-mediated reactions . Methoxy groups (e.g., in Ethyl 2-methoxy-3-oxobutanoate) donate electron density, favoring the enol form and reducing reactivity toward electrophiles .

Bulky substituents (e.g., fluorobenzyl in Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate) may reduce solubility in polar solvents but enhance binding affinity in biological targets .

Biological and Synthetic Relevance: Fluorinated compounds, including this compound, are prized for their metabolic stability and bioavailability in drug design. The difluoro analog (C₉H₁₂F₂O₄) shows promise in high-throughput crystallography due to its planar structure . Hydrazone derivatives (e.g., Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate) demonstrate planar geometries conducive to crystal engineering and supramolecular interactions .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing Ethyl 2-fluoro-2-methyl-3-oxobutanoate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves modifying ethyl acetoacetate derivatives via fluorination. For example, diazonium salt intermediates (derived from substituted anilines) can react with fluorinated precursors under acidic conditions, followed by esterification. Sodium acetate in ethanol is often used to stabilize intermediates and control pH . Optimization requires monitoring temperature (0–5°C for diazonium formation) and stoichiometric ratios of reagents (e.g., 1:2 molar ratio of amine to sodium nitrite). Recrystallization from ethanol yields pure crystals, as demonstrated in analogous oxobutanoate syntheses .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify fluorine-induced deshielding effects on adjacent protons and carbons. For example, the fluorine atom at C2 causes splitting in the methyl group signals (δ ~1.3–1.5 ppm) .

- FT-IR : Strong carbonyl stretches (C=O) at ~1700–1750 cm confirm the ester and ketone functionalities .

- X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H⋯O interactions) and confirms stereochemistry, as seen in structurally similar oxobutanoate esters .

Q. How does the fluorine substituent influence the compound’s stability and reactivity?

- Methodological Answer : The electron-withdrawing fluorine at C2 increases the electrophilicity of the adjacent carbonyl group, enhancing susceptibility to nucleophilic attack (e.g., in condensation reactions with hydrazines or semicarbazides). However, steric hindrance from the 2-methyl group may reduce reaction rates, requiring longer reaction times or elevated temperatures . Stability studies suggest moisture sensitivity due to hydrolysis of the ester group; storage under inert gas (N) in anhydrous solvents is advised .

Advanced Research Questions

Q. How can computational modeling predict the crystal packing and intermolecular interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model hydrogen-bonding networks and van der Waals interactions. For instance, weak C–H⋯π interactions (distance ~3.6 Å) stabilize crystal lattices in analogous compounds, while intramolecular N–H⋯O bonds create S(6) ring motifs . Pair distribution function (PDF) analysis complements experimental X-ray data to validate predicted packing efficiency .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

- Methodological Answer : Batch variability often arises from incomplete fluorination or side reactions (e.g., ester hydrolysis). Mitigation strategies include:

- In-line FT-IR monitoring : Tracks intermediate formation in real time .

- Design of Experiments (DoE) : Identifies critical parameters (e.g., temperature, catalyst loading) using response surface methodology. For example, a central composite design optimizes sodium acetate concentration and cooling rates .

- Microreactor systems : Enhance heat/mass transfer for fluorination steps, reducing byproducts .

Q. How do solvent polarity and proticity affect the compound’s tautomeric equilibrium?

- Methodological Answer : In polar aprotic solvents (e.g., DMSO), the keto form dominates due to stabilization of the carbonyl group. In protic solvents (e.g., ethanol), enol tautomers form via intramolecular hydrogen bonding, detectable via NMR (δ ~12–14 ppm for enolic OH). Solvent-dependent equilibrium constants () can be quantified using UV-Vis spectroscopy (λ ~270 nm for enol absorption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.